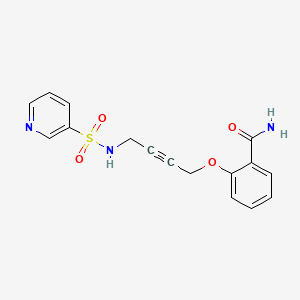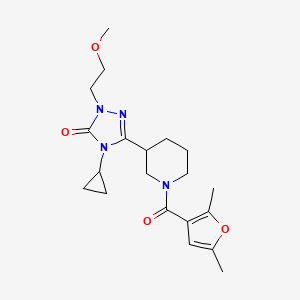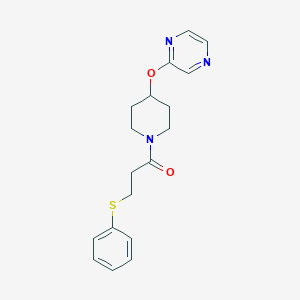![molecular formula C16H15ClN2O4 B2388236 [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate CAS No. 878567-39-6](/img/structure/B2388236.png)
[(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound, also known as EPMC, is a pyridine derivative that has been synthesized through a multistep reaction process.
Wirkmechanismus
The mechanism of action of [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is not fully understood, but it is believed to involve the inhibition of enzymes and receptors that are involved in various biological processes. [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
[(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been shown to have various biochemical and physiological effects, depending on the application. In medicinal chemistry, [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. In material science, [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been used as a building block for the synthesis of materials with unique properties, such as high thermal stability and electrical conductivity. In agricultural science, [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been studied for its potential use as a pesticide and herbicide, with promising results in controlling pests and weeds.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate in lab experiments include its high purity, stability, and versatility. [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate can be easily synthesized and modified to suit different applications. However, the limitations of using [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate in lab experiments include its potential toxicity and limited solubility in some solvents.
Zukünftige Richtungen
There are several future directions for research on [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate. In medicinal chemistry, further studies are needed to fully understand the mechanism of action of [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate and its potential as a drug candidate for various diseases. In material science, further studies are needed to explore the properties of materials synthesized using [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate and their potential applications. In agricultural science, further studies are needed to optimize the use of [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate as a pesticide and herbicide and to minimize its potential environmental impact.
In conclusion, [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a chemical compound that has potential applications in various fields. Its synthesis method has been optimized to achieve high yields and purity, and it has been studied for its potential as a drug candidate, building block for materials synthesis, and pesticide/herbicide. Further research is needed to fully understand its mechanism of action and optimize its use in various applications.
Synthesemethoden
The synthesis of [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate involves a multistep reaction process that starts with the reaction of 2-chloropyridine-3-carboxylic acid with thionyl chloride to form 2-chloropyridine-3-carbonyl chloride. The resulting compound is then reacted with 4-ethoxyaniline to form 4-ethoxyphenyl 2-chloropyridine-3-carboxylate. Finally, the compound is treated with methyl isocyanate to form [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate. The synthesis of [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
[(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agricultural science. In medicinal chemistry, [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has shown promise as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. In material science, [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been used as a building block for the synthesis of novel materials with unique properties. In agricultural science, [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been studied for its potential use as a pesticide and herbicide.
Eigenschaften
IUPAC Name |
[2-(4-ethoxyanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-2-22-12-7-5-11(6-8-12)19-14(20)10-23-16(21)13-4-3-9-18-15(13)17/h3-9H,2,10H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHBNPIIBTXLKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2388160.png)
![5-isopropyl-N-(2-methoxyethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2388161.png)
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2388162.png)
![2-[(4-chlorobenzyl)amino]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2388163.png)

![(Z)-2-Cyano-3-[4-(4-hydroxypiperidin-1-yl)phenyl]-N-propan-2-ylprop-2-enamide](/img/structure/B2388165.png)
![(9s,10s)-13-((E)-(4-(dimethylamino)benzylidene)amino)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2388166.png)

![2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2388171.png)
![(E)-4-(Dimethylamino)-N-[4-(dimethylamino)-4-methylcyclohexyl]but-2-enamide](/img/structure/B2388172.png)

![4-(4-Ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2388174.png)
